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Compound of Interest

Compound Name: N-Nitroso fluoxetine

Cat. No.: B6179763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used for

the characterization of N-Nitroso fluoxetine, a potential impurity in the manufacturing of

fluoxetine. The following sections detail the expected data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with comprehensive

experimental protocols.

Introduction
N-Nitroso fluoxetine is a nitrosamine impurity that can form during the synthesis or storage of

fluoxetine, a widely used antidepressant. Due to the potential carcinogenic nature of

nitrosamine compounds, regulatory agencies require strict control and monitoring of their levels

in pharmaceutical products. Spectroscopic methods are essential for the unambiguous

identification and quantification of such impurities. This guide focuses on the application of

NMR, IR, and MS for the structural elucidation of N-Nitroso fluoxetine.

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and

fragmentation pattern of N-Nitroso fluoxetine, enabling its identification and quantification at

trace levels. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is

the method of choice for this analysis.
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Data Presentation
Table 1: Mass Spectrometry Data for N-Nitroso Fluoxetine

Parameter Value Reference

Molecular Formula C₁₇H₁₇F₃N₂O₂

Molecular Weight 338.3 g/mol

Monoisotopic Mass 338.1242 Da

Ionization Mode
Electrospray Ionization (ESI),

Positive

Precursor Ion (m/z) 339.1

Product Ions (m/z) 177.0, 117.1

Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the determination of N-Nitroso fluoxetine in a drug

substance.

1. Sample Preparation:

Accurately weigh approximately 100 mg of the fluoxetine drug substance into a suitable

centrifuge tube.

Add 1.0 mL of an internal standard solution (e.g., N-Nitroso fluoxetine-d5).

Add 9.0 mL of methanol.

Vortex the sample for 1 minute and sonicate for 10 minutes.

Centrifuge at 4000 rpm for 10 minutes.

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Instrumentation and Conditions:
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Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

Mass Spectrometer: A triple quadrupole mass spectrometer.

Column: A C18 reversed-phase column (e.g., 100 mm x 3.0 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient Elution: A suitable gradient program to separate N-Nitroso fluoxetine from the

active pharmaceutical ingredient (API) and other impurities.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

Scan Type: Multiple Reaction Monitoring (MRM).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of N-Nitroso
fluoxetine. Due to the restricted rotation around the N-N bond, N-nitrosamines often exist as a

mixture of E and Z isomers, which can be observed as two distinct sets of signals in the NMR

spectrum.

Data Presentation
Table 2: Predicted ¹H NMR Spectral Data for N-Nitroso Fluoxetine (E/Z Isomers)
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Assignment
Chemical Shift (δ,
ppm) - E Isomer
(Predicted)

Chemical Shift (δ,
ppm) - Z Isomer
(Predicted)

Multiplicity

Aromatic-H 7.10 - 7.60 7.10 - 7.60 m

O-CH 5.50 5.70 dd

N-CH₂ 3.60 4.10 t

N-CH₃ 3.80 3.10 s

CH₂ 2.20 2.40 m

Table 3: Predicted ¹³C NMR Spectral Data for N-Nitroso Fluoxetine (E/Z Isomers)

Assignment
Chemical Shift (δ, ppm) - E
Isomer (Predicted)

Chemical Shift (δ, ppm) - Z
Isomer (Predicted)

Aromatic-C 115 - 160 115 - 160

CF₃ ~124 (q) ~124 (q)

O-CH ~75 ~78

N-CH₂ ~48 ~52

N-CH₃ ~42 ~35

CH₂ ~30 ~32

Note: The predicted chemical shifts are based on the structure of N-Nitroso fluoxetine and

typical values for similar N-nitrosamine compounds. The presence and ratio of E/Z isomers can

be influenced by the solvent and temperature.

Experimental Protocol: NMR Analysis
1. Sample Preparation:

Dissolve 5-10 mg of the N-Nitroso fluoxetine reference standard in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. NMR Spectrometer and Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Experiments:

¹H NMR

¹³C NMR

2D NMR experiments such as COSY, HSQC, and HMBC for complete structural

elucidation.

Temperature: Conduct experiments at a controlled temperature (e.g., 298 K). Variable

temperature studies can be performed to investigate the dynamics of E/Z isomerization.

Data Processing: Process the acquired data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the N-Nitroso
fluoxetine molecule. The key vibrational bands of interest are those associated with the N-

N=O group, aromatic rings, and the C-O-C ether linkage.

Data Presentation
Table 4: Predicted IR Absorption Data for N-Nitroso Fluoxetine
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

~1450 Strong N-N=O stretch

1250 - 1200 Strong C-O-C asymmetric stretch

1100 - 1000 Strong C-F stretch (from CF₃ group)

~1050 Medium N-N stretch

Experimental Protocol: FTIR Analysis
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid N-Nitroso fluoxetine sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. FTIR Spectrometer and Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: Collect a background spectrum of the clean, empty ATR crystal before running

the sample.

Data Analysis: Identify the characteristic absorption bands and compare them with reference

spectra or theoretical predictions.

Visualization of Analytical Workflow
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The following diagrams illustrate the logical workflow for the spectroscopic analysis of N-
Nitroso fluoxetine.
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Caption: General workflow for the spectroscopic analysis of N-Nitroso fluoxetine.
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Caption: Logical relationship of spectroscopic data for structural confirmation.

To cite this document: BenchChem. [Spectroscopic Analysis of N-Nitroso Fluoxetine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6179763#spectroscopic-analysis-of-n-nitroso-
fluoxetine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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